2-(Hydroxymethyl)-N-phenylbenzamide
Description
Properties
CAS No. |
33966-11-9 |
|---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-(hydroxymethyl)-N-phenylbenzamide |
InChI |
InChI=1S/C14H13NO2/c16-10-11-6-4-5-9-13(11)14(17)15-12-7-2-1-3-8-12/h1-9,16H,10H2,(H,15,17) |
InChI Key |
XDNURMXSHZTCSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2CO |
Origin of Product |
United States |
Preparation Methods
Direct Amidation via Acid Chloride Intermediates
The most straightforward method involves converting 2-(hydroxymethyl)benzoic acid to its acid chloride, followed by reaction with aniline. This approach is adapted from protocols for analogous benzamide syntheses:
Synthesis of 2-(hydroxymethyl)benzoyl chloride :
Coupling with aniline :
- 2-(Hydroxymethyl)benzoic acid (5 mmol) is dissolved in SOCl₂ (10 mL) with DMF (1 drop).
- After 2 h at reflux, excess SOCl₂ is evaporated.
- The residue is dissolved in dichloromethane, cooled to 0°C, and aniline (5.5 mmol) is added dropwise with pyridine (6 mL).
- The mixture is stirred for 4 h, washed with HCl (1M) and NaHCO₃, and purified via silica gel chromatography.
Coupling Agent-Mediated Synthesis
Modern peptide coupling agents enable direct amidation without isolating acid chlorides. Methods using HOBt/EDC or PPh₃-I₂ are documented:
- 2-(Hydroxymethyl)benzoic acid (1.2 mmol) is activated with EDC∙HCl (1.82 mmol) and HOBt (1.82 mmol) in dichloromethane.
- Aniline (1.68 mmol) is added, and the reaction proceeds for 12 h at room temperature.
- Purification by column chromatography yields the product in 75–94% efficiency.
- This protocol avoids traditional coupling agents by using iodine and triphenylphosphine:
Optimization and Challenges
Protecting Group Strategies
The hydroxymethyl group’s reactivity necessitates protection during synthesis:
Solvent and Temperature Effects
- Pyridine and DMF are optimal for acid chloride reactions, enhancing solubility and neutralizing HCl.
- Coupling agent methods favor dichloromethane or THF at room temperature.
Analytical Characterization
Spectroscopic Data
Key spectral features from analogous compounds include:
- ¹H NMR (DMSO-d₆) : δ 11.70 (s, 1H, OH), 8.02 (d, J = 8.0 Hz, 1H, ArH), 7.72–7.88 (m, 3H, ArH), 7.28–7.42 (m, 5H, PhNH), 4.62 (s, 2H, CH₂OH).
- ¹³C NMR : δ 167.8 (C=O), 138.2 (ArC-OH), 132.1–127.3 (ArC), 62.1 (CH₂OH).
- HRMS (ESI) : m/z 256.0972 [M+H]⁺.
Crystallographic Validation
While no crystal structure exists for 2-(hydroxymethyl)-N-phenylbenzamide, related benzamides crystallize in monoclinic systems with intramolecular hydrogen bonds (e.g., C2/c space group).
Comparative Efficiency of Methods
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzamide moiety can undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2-(Hydroxymethyl)-N-phenylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-N-phenylbenzamide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The benzamide moiety can interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Key structural analogs and their differentiating features include:
Physical and Chemical Properties
- Solubility : The hydroxymethyl group in 2-(Hydroxymethyl)-N-phenylbenzamide improves aqueous solubility compared to N-phenylbenzamide (PB), which lacks polar substituents .
- Melting Point : While direct data is unavailable, analogs like N-Hydroxy-2-methylbenzimidamide (melting point: 144–148°C) suggest that polar substituents elevate melting points due to hydrogen bonding .
- Reactivity : The hydroxymethyl group can act as a directing group in metal-catalyzed C–H functionalization, similar to N,O-bidentate directing groups in .
Analytical Characterization
- Mass Spectrometry : ’s comparison of N-phenylbenzamide (PB) with HPE demonstrates that polar substituents like -CH₂OH could alter ionization efficiency in techniques like ESI-MS .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(Hydroxymethyl)-N-phenylbenzamide in academic laboratories?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving functional group transformations. For example, a reductive amination pathway using Pd/C and hydrogen gas (H₂) in methanol at room temperature for 18 hours is effective for intermediate steps. Subsequent acylation with methyl 3-(chlorocarbonyl)propanoate in pyridine and dichloromethane (1 hour, room temperature) yields derivatives . Optimizing solvent selection (e.g., CH₂Cl₂ for acylation) and catalyst loading (e.g., 10% Pd/C) is critical for reproducibility.
Q. What spectroscopic techniques are recommended for structural confirmation of 2-(Hydroxymethyl)-N-phenylbenzamide?
- Methodological Answer : High-resolution NMR (¹H, ¹³C) and X-ray crystallography are essential. For example, single-crystal X-ray diffraction (as demonstrated in studies of structurally similar N-benzoyl derivatives) provides unambiguous confirmation of the hydroxymethyl and phenylamide moieties . FT-IR can validate hydroxyl (-OH) and carbonyl (C=O) functional groups, while mass spectrometry (HRMS) confirms molecular weight.
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. Although acute toxicity data are limited, analogous benzamide compounds require precautions against inhalation (S22) and skin contact (S24/25). Waste should be segregated and disposed via certified hazardous waste services, as recommended for structurally related N-substituted benzamides .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of 2-(Hydroxymethyl)-N-phenylbenzamide?
- Methodological Answer : DFT calculations using functionals like B3LYP/6-311+G(d,p) can model electron density distribution and HOMO-LUMO gaps. The Colle-Salvetti correlation-energy formula, adapted for local kinetic-energy density, has been validated for benzamide derivatives to predict reactivity and intramolecular hydrogen bonding . Computational workflows should include geometry optimization and vibrational frequency analysis to avoid imaginary frequencies.
Q. What strategies resolve contradictions in reported biological activities of derivatives?
- Methodological Answer : Discrepancies often arise from impurity profiles or solvent effects. Conduct comparative bioassays under standardized conditions (e.g., fixed DMSO concentrations). High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures >95% purity, as shown in studies of N-benzoyl-2-hydroxybenzamide derivatives . Meta-analyses of IC₅₀ values across cell lines can identify structure-activity trends.
Q. How can reaction yields be improved in multi-step syntheses of this compound’s derivatives?
- Methodological Answer : Use flow chemistry for exothermic steps (e.g., acylation) to enhance heat transfer and scalability. Catalytic hydrogenation with Pd/C under controlled pressure (1–3 atm H₂) improves reduction efficiency. For sterically hindered intermediates, microwave-assisted synthesis (e.g., 100°C, 30 minutes) reduces side reactions, as demonstrated in analogous N-phenylbenzamide syntheses .
Q. What role does the hydroxymethyl group play in modulating pharmacological activity?
- Methodological Answer : The hydroxymethyl moiety enhances solubility and hydrogen-bonding capacity. Molecular docking studies (e.g., AutoDock Vina) reveal its interaction with enzyme active sites, such as kinase ATP-binding pockets. Comparative studies with methyl or acetyl analogs (e.g., replacing -CH₂OH with -CH₃) quantify contributions to binding affinity .
Key Notes
- Computational models must account for solvent effects and tautomeric forms in biological assays.
- Safety protocols should align with institutional guidelines for benzamide derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
